Linezolid Impurity 16
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Overview
Description
Linezolid Impurity 16, also known as Linezolid Diphthalimide, is an impurity in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of infections caused by aerobic Gram-positive bacteria . The chemical name of Linezolid Impurity 16 is 2,2’- (3,3’- (3-Fluoro-4-morpholinophenylazanediyl)bis (2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione . Its molecular formula is C32H31FN4O7 and the molecular weight is 602.6 .
Molecular Structure Analysis
The molecular structure of Linezolid Impurity 16 is characterized by its molecular formula C32H31FN4O7 . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not available in the retrieved data.
Scientific Research Applications
Analytical Method Development for Impurity Separation :
- A study by Raju et al. (2012) developed a stability-indicating liquid chromatography (LC) method for separating potential impurities, degradants, and enantiomer of Linezolid. This method can determine the purity of Linezolid in drug substances and products, crucial for quality control in pharmaceutical manufacturing (Raju, Kutty, Ganesh, & Swamy, 2012).
Characterization of Linezolid Impurities :
- Research by Reddy et al. (2002) isolated and characterized two unknown impurities in Linezolid bulk drug. Using high-performance liquid chromatography (HPLC), spectroscopic data, and synthesis from an unambiguous route, they identified the structures of these impurities (Reddy et al., 2002).
Pharmacokinetics and Drug Monitoring :
- A prospective observational study by Zoller et al. (2014) on critically ill patients revealed high variability in serum Linezolid concentrations when administered standard doses. This indicates the need for therapeutic drug monitoring for effective dosing in such patients (Zoller et al., 2014).
Impurity Quantification in Raw Materials :
- Khan et al. (2011) developed an HPLC method for determining the level of (S)-(+)-Glycidyl butyrate (SGB) impurity in (R)-Glycidyl butyrate (RGB), a raw material for synthesizing Linezolid. This method aids in the quality control of RGB for commercial synthesis of Linezolid (Khan, Sinha, Khandekar, & Parashar, 2011).
Investigating Antibiotic Resistance Mechanisms :
- Long and Vester (2011) discussed the resistance mechanisms to Linezolid, focusing on changes to its binding site on the ribosome. Understanding these mechanisms is vital for designing new drugs and managing antibiotic resistance (Long & Vester, 2011).
Efficacy and Safety of Linezolid in Treatment :
- Sotgiu et al. (2012) conducted a systematic review and meta-analysis on the efficacy, safety, and tolerability of Linezolid-containing regimens in treating multidrug-resistant tuberculosis (MDR-TB). This comprehensive analysis provides valuable insights into the clinical application of Linezolid in difficult-to-treat infections (Sotgiu et al., 2012).
Understanding Clinical Resistance :
- Tsiodras et al. (2001) characterized a clinical isolate of Staphylococcus aureus resistant to Linezolid, providing insights into the emergence of resistance during treatment with this synthetic antibiotic (Tsiodras et al., 2001).
Safety And Hazards
Future Directions
Linezolid and its impurities, including Linezolid Impurity 16, are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . The future directions of research could include further exploration of the properties of Linezolid Impurity 16 and its potential applications in pharmaceutical research and development.
properties
CAS RN |
1798014-14-8 |
---|---|
Product Name |
Linezolid Impurity 16 |
Molecular Formula |
C32H31FN4O7 |
Molecular Weight |
602.61 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione |
Origin of Product |
United States |
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